2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol
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Description
“2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol” is a chemical compound with the molecular formula C9H8N2S2 . It is a complex organic molecule that contains sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 15 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, and 1 amidine derivative .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 267.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 66 Ų . The heavy atom count is 19 . The complexity of the compound is 319 .
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research due to its unique chemical structure that can interact with various proteins. It’s particularly useful in the study of protein-protein interactions and the identification of novel binding sites .
Antibacterial Agents
Researchers have explored the use of this compound in the synthesis of novel thieno[2,3-d]pyrimidines with potential antibacterial activity. Its sulfur-containing heterocycle is a key feature in the development of new antibiotics .
Organic Synthesis
The compound serves as a building block in organic synthesis , especially in constructing complex molecules with thieno[2,3-d]pyrimidine structures, which are valuable in medicinal chemistry .
Enzyme Inhibition
Due to its thiol group, the compound has been studied for its ability to inhibit certain enzymes. This application is significant in designing drugs that target enzyme-related diseases .
Chemical Biology
In chemical biology, this compound is used to probe the function of biological systems. It can be tagged to biomolecules to study their behavior under physiological conditions .
Material Science
The compound’s unique structure makes it a candidate for creating novel materials with specific electronic or photonic properties, useful in developing sensors or other electronic devices .
Neurodegenerative Disease Research
There is potential for this compound to be used in the study of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a valuable tool in brain research .
Cancer Therapeutics
Lastly, the compound’s role in cancer therapeutics is being investigated. Its structural features may allow it to interact with cancer cell pathways, providing a basis for developing new cancer treatments .
properties
IUPAC Name |
7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c12-8-7-5-2-1-3-6(5)13-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIFVIYMKOHMQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=S)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364508 |
Source
|
Record name | 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306281-11-8 |
Source
|
Record name | 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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